BMS-1166, chemically known as (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid, is a small-molecule inhibitor of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. [, , , , , ] Developed by Bristol-Myers Squibb, BMS-1166 represents a novel approach to cancer immunotherapy by targeting the PD-1/PD-L1 interaction. [, , , , ] This interaction typically suppresses the immune system's ability to recognize and destroy cancer cells. [, , , , ] By inhibiting this interaction, BMS-1166 aims to enhance the immune response against tumors. [, , , , ]
The molecular structure of BMS-1166 comprises a complex multi-ring system, featuring a pyrrolidine-2-carboxylic acid moiety linked to a substituted phenyl ring. [, , , , ] This phenyl ring is further connected to a 3-cyanophenylmethoxy group and a 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenylmethoxy group. [, , , , ] These structural features contribute to its binding affinity and specificity for PD-L1. [, , , , ] X-ray crystallography studies have revealed the specific interactions between BMS-1166 and PD-L1, providing insights into its mechanism of action. []
BMS-1166 exerts its therapeutic effects by directly binding to PD-L1 and blocking its interaction with PD-1. [, , , , , ] This blockade prevents the inhibitory signal transmitted through the PD-1/PD-L1 pathway, thereby promoting the activation and proliferation of T cells. [, , , , , ] Furthermore, BMS-1166 has been shown to induce the dimerization of PD-L1, a mechanism that may contribute to its inhibitory activity. [, , , ] By promoting the formation of PD-L1 dimers, BMS-1166 could potentially enhance the blockade of the PD-1/PD-L1 interaction. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: